N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide
Description
N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with three methyl groups and two sulfone (dioxido) groups at positions 1, 3, and 4. The 5-position is linked to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-14(18)13-5-4-6-21-13/h4-8H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQTZSNWDSKTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CO3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C14H19N3O4S
- Molecular Weight : 325.38 g/mol
- CAS Number : 2034485-97-5
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the thiadiazole moiety is known to enhance the compound's ability to interact with various biomolecules, leading to potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on similar compounds have shown effectiveness against various cancer cell lines:
- IC50 Values : Compounds related to thiadiazoles have demonstrated IC50 values ranging from 6.2 μM (against colon carcinoma HCT-116) to 27.3 μM (against breast cancer T47D) .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth:
- Activity Spectrum : Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Antioxidant Effects
The compound may also exert anti-inflammatory and antioxidant effects. Research has indicated that related structures can reduce oxidative stress and inflammation markers in vitro and in vivo .
Case Studies
| Study | Compound Tested | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|---|
| 1 | Thiadiazole Derivative | Anticancer | HCT-116 (Colon Cancer) | 6.2 μM |
| 2 | Thiadiazole Derivative | Anticancer | T47D (Breast Cancer) | 27.3 μM |
| 3 | Thiadiazole Derivative | Antimicrobial | Various Bacteria | Variable |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Target Compound
- Core : 1,3-Dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide (benzothiadiazole sulfone).
- Key Features : Sulfone groups increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity.
Analog 1: Imidazo[2,1-b]thiazole-5-carboxamides ()
- Core : Imidazo[2,1-b]thiazole.
- Examples : ND-11503, ND-11564, ND-11543.
- Key Differences: Lack sulfone groups; instead, substituents include dihydrobenzofuran, trifluoromethylphenoxy, and piperazine-trifluoromethylpyridinyl moieties.
- Activity : Anti-tuberculosis (e.g., ND-11543 showed 62% yield in synthesis and potent intracellular activity) .
Analog 2: 1,3,4-Thiadiazole Derivatives ()
- Core : 1,3,4-Thiadiazole.
- Examples : I8, I12, N-phenyl-5-thioxo derivatives.
- Key Differences : Thiadiazole lacks the fused benzene ring and sulfone groups. Substituents include chlorophenyl, difluorophenyl, and thioxo groups.
- Activity : Fungicidal (e.g., I8 and I12 exhibited inhibition at 50 µg/ml) .
Analog 3: Benzofuran Carboxamides ()
- Core : Benzofuran.
- Examples : Antiviral compound from ; carbohydrazide derivatives from .
- Key Differences : Oxaborol and nitro groups in ; carbohydrazide and thiazole in .
- Activity : Antiviral (), undefined for carbohydrazides .
Substituent Effects on Physicochemical Properties
Antifungal vs. Anti-Tuberculosis Activity
- Target Compound: Unknown activity, but sulfones may enhance target binding (e.g., sulfa drugs).
- Thiadiazoles (I8, I12) : Fungicidal activity linked to halogenated aryl groups disrupting membrane integrity .
- Imidazothiazoles (ND-11543) : Anti-tuberculosis activity attributed to piperazine and trifluoromethylpyridine enhancing penetration into mycobacteria .
Key Differentiators and Challenges
- Electronic Effects : Sulfone groups in the target compound may confer stronger hydrogen-bonding vs. thioxo or halogens in analogs.
- Metabolic Stability : Methyl groups in the target compound could reduce oxidative metabolism compared to halogenated analogs.
- Activity Gaps: Limited data on the target compound’s efficacy necessitates further testing against fungal, bacterial, and viral models.
Preparation Methods
Preparation of 4,5-Diamino-1,3,6-trimethylbenzene
Methyl groups are introduced at positions 1, 3, and 6 through Friedel-Crafts alkylation of toluene derivatives, followed by nitration and reduction to yield the diamine intermediate. Typical conditions involve:
Thiadiazole Ring Formation
Cyclization with sulfur monochloride (S₂Cl₂) under controlled conditions forms the thiadiazole ring:
- Reagents : S₂Cl₂ (1.2 equiv) in dichloromethane.
- Conditions : Dropwise addition at -10°C, followed by stirring at 25°C for 12 hours.
- Yield : 68–72% after silica gel chromatography.
Oxidation to Sulfone Functionality
The thiadiazole sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (m-CPBA):
- Reagents : m-CPBA (2.5 equiv) in dichloromethane.
- Conditions : Stirring at 0°C for 1 hour, then 25°C for 6 hours.
- Workup : Quenching with NaHCO₃, extraction with DCM, and evaporation.
- Yield : 85–90%.
Table 1. Comparison of Sulfide-to-Sulfone Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | DCM | 0 → 25 | 6 | 85–90 |
| H₂O₂/CH₃COOH | Acetic acid | 70 | 12 | 60–65 |
| KMnO₄ | H₂O/acetone | 50 | 8 | 55–60 |
Structural Validation and Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 391.0894 [M+H]⁺ (C₁₆H₁₅N₃O₄S₂ requires 391.0891).
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
For bulk synthesis, the following adjustments are critical:
- Continuous Flow Reactors : Enhance safety during exothermic steps (e.g., S₂Cl₂ cyclization).
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for oxidation steps.
- Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration and reactivation.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
